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molecular formula C10H11BrF3NO B8352229 1-(3-Bromo-5-(trifluoromethyl)phenylamino)propan-2-ol

1-(3-Bromo-5-(trifluoromethyl)phenylamino)propan-2-ol

Cat. No. B8352229
M. Wt: 298.10 g/mol
InChI Key: GHBVJKQGIYJUGF-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Add propylene oxide (36 mg, 0.624 mmol) and lithium perchlorate (56 mg, 0.458 mmol) to the solution of 3-bromo-5-(trifluoromethyl)aniline (100 mg, 0.416 mmol) in acetonitrile (5 mL), stir the resulting mixture overnight at ambient temperature. Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue by flash chromatography (silica gel, PE:EtOAc=5:1) to afford the product (136 mg, 100%).
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:4][CH:2]1[CH3:3].Cl([O-])(=O)(=O)=O.[Li+].[Br:11][C:12]1[CH:13]=[C:14]([CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1)[NH2:15]>C(#N)C>[Br:11][C:12]1[CH:13]=[C:14]([NH:15][CH2:1][CH:2]([OH:4])[CH3:3])[CH:16]=[C:17]([C:19]([F:21])([F:22])[F:20])[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
56 mg
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting mixture overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (silica gel, PE:EtOAc=5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)NCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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